111In-Atn-10

Overview

Description

111In-Atn-10: is a radiopharmaceutical compound used primarily in diagnostic nuclear medicine. It is a complex of indium-111, a gamma-emitting radionuclide, and a targeting molecule that allows for precise imaging of specific tissues or tumors. The compound is known for its high stability and effectiveness in providing clear imaging results, making it a valuable tool in medical diagnostics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 111In-Atn-10 involves the radiolabeling of a targeting molecule with indium-111. Indium-111 is typically produced through proton or alpha-particle induced reactions on cadmium or silver targets. The radiolabeling process involves the following steps:

Production of Indium-111: Indium-111 is produced by irradiating cadmium or silver targets with protons or alpha particles. The resulting indium-111 is then separated from the target material through chemical separation techniques.

Radiolabeling: The targeting molecule, often a monoclonal antibody or peptide, is conjugated with a chelating agent such as diethylenetriaminepentaacetic acid (DTPA) or 1,4,7,10-tetraazacyclododecane- N, N ′, N ″, N ′″-tetraacetic acid (DOTA). The indium-111 is then complexed with the chelated targeting molecule under controlled conditions to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The production process involves:

Target Irradiation: Large quantities of cadmium or silver targets are irradiated in a cyclotron to produce indium-111.

Chemical Separation: The indium-111 is separated from the target material using automated chemical separation systems.

Radiolabeling: The targeting molecule is radiolabeled with indium-111 using automated synthesis modules to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 111In-Atn-10 undergoes various chemical reactions, including:

Complexation: The formation of a stable complex between indium-111 and the chelating agent.

Substitution Reactions: The exchange of ligands in the coordination sphere of indium-111.

Reduction and Oxidation: Redox reactions involving the indium-111 ion, although these are less common due to the stability of the indium-111 complex.

Common Reagents and Conditions:

Chelating Agents: Diethylenetriaminepentaacetic acid (DTPA), 1,4,7,10-tetraazacyclododecane- N, N ′, N ″, N ′″-tetraacetic acid (DOTA).

Reaction Conditions: Radiolabeling is typically performed in a buffered solution at a controlled pH and temperature to ensure optimal complexation.

Major Products: The primary product of the radiolabeling reaction is the this compound complex. Depending on the specific targeting molecule used, the final product may vary in its biological targeting properties.

Scientific Research Applications

Chemistry: 111In-Atn-10 is used in various chemical studies to investigate the behavior of radiolabeled compounds and their interactions with different chemical environments.

Biology: In biological research, this compound is used to study the biodistribution and pharmacokinetics of radiolabeled compounds in living organisms. It helps in understanding how these compounds are absorbed, distributed, metabolized, and excreted.

Medicine: The primary application of this compound is in medical diagnostics. It is used in single-photon emission computed tomography (SPECT) imaging to visualize tumors, inflammation, and other pathological conditions. The compound provides high-resolution images, aiding in the accurate diagnosis and monitoring of diseases.

Industry: In the industrial sector, this compound is used in quality control processes to ensure the proper labeling and stability of radiopharmaceutical products.

Mechanism of Action

The mechanism of action of 111In-Atn-10 involves the following steps:

Targeting: The targeting molecule binds specifically to a biological target, such as a tumor cell or a receptor.

Radiation Emission: Indium-111 decays by isomeric transition and electron capture, emitting gamma rays that can be detected using a gamma camera.

Imaging: The emitted gamma rays are captured by the gamma camera, producing high-resolution images of the targeted tissue or tumor.

Molecular Targets and Pathways: The molecular targets of this compound vary depending on the targeting molecule used. Common targets include tumor-associated antigens, receptors, and other biomolecules involved in disease processes.

Comparison with Similar Compounds

Indium-111 diethylenetriaminepentaacetic acid (111In-DTPA): Used for imaging and biodistribution studies.

Indium-111 chloride: Used for labeling monoclonal antibodies and peptides.

Indium-111 pentetate: Used in radionuclide cisternography.

Uniqueness of 111In-Atn-10: this compound is unique due to its high stability and specificity in targeting biological tissues. Compared to other indium-111 labeled compounds, this compound provides clearer imaging results and has a lower risk of photosensitivity, making it a promising alternative for diagnostic applications.

Properties

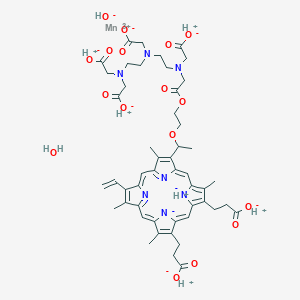

IUPAC Name |

3-[13-[1-[2-[2-[2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetyl]oxyethoxy]ethyl]-18-(2-carboxylatoethyl)-8-ethenyl-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;manganese(3+);hydroxide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H61N7O15.Mn.2H2O/c1-7-32-27(2)35-18-36-28(3)33(8-10-43(58)59)40(52-36)21-41-34(9-11-44(60)61)29(4)37(53-41)20-42-50(30(5)38(54-42)19-39(32)51-35)31(6)71-16-17-72-49(70)26-57(25-48(68)69)15-13-55(22-45(62)63)12-14-56(23-46(64)65)24-47(66)67;;;/h7,18-21,31H,1,8-17,22-26H2,2-6H3,(H8,51,52,53,54,58,59,60,61,62,63,64,65,66,67,68,69);;2*1H2/q;+3;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJDXUJNVVDSHH-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[H+].[H+].[H+].[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C(C)OCCOC(=O)CN(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C)CCC(=O)[O-])CCC(=O)[O-].O.[OH-].[Mn+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H62MnN7O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1088.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134837-80-2 | |

| Record name | Atn 10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134837802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

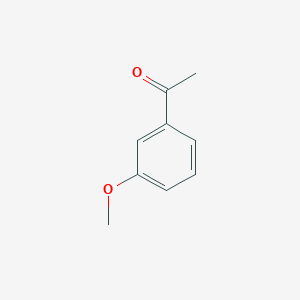

![Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B145968.png)